molecular formula C12H16O2 B6307017 Ethyl 4-propylbenzoate CAS No. 81423-83-8

Ethyl 4-propylbenzoate

Cat. No.: B6307017
CAS No.: 81423-83-8
M. Wt: 192.25 g/mol
InChI Key: QJBLKCJHUXWDAG-UHFFFAOYSA-N
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Description

Ethyl 4-propylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from benzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and proteins involved in ester metabolism .

Mode of Action

Esters, including 4-Propylbenzoic acid ethyl ester, can undergo hydrolysis to form carboxylic acids and alcohols under acidic or basic conditions . This process involves the cleavage of the ester bond, which is facilitated by the presence of a catalyst . The acid-catalyzed hydrolysis of ethyl benzoate, a similar compound, provides a good example of this process .

Biochemical Pathways

The biochemical pathways affected by 4-Propylbenzoic acid ethyl ester are likely related to ester metabolism. Ester hydrolysis is a key step in these pathways . The products of this hydrolysis, carboxylic acids and alcohols, can then enter various metabolic pathways depending on their specific structures .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that it may be well absorbed and distributed in the body, metabolized primarily via ester hydrolysis, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Propylbenzoic acid ethyl ester’s action would largely depend on the specific targets it interacts with and the metabolic pathways it affects. The hydrolysis of the ester could potentially lead to changes in cellular pH, alterations in metabolic pathway flux, and other downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Propylbenzoic acid ethyl ester. Factors such as pH and temperature can affect the rate of ester hydrolysis . Additionally, the presence of specific enzymes and other biomolecules can influence the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-propylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-propylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-propylbenzoyl chloride with ethanol in the presence of a base such as pyridine. This method is often used in industrial settings due to its efficiency and high yield .

Industrial Production Methods

In industrial production, this compound is often synthesized using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-propylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl 4-propylbenzoate can be compared with other esters such as ethyl benzoate and methyl benzoate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the propyl group on the benzene ring, which can influence its physical and chemical properties .

Similar Compounds

This compound stands out due to its specific structural features, which can affect its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 4-propylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBLKCJHUXWDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509370
Record name Ethyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81423-83-8
Record name Ethyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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